Methyl 2-nitrobenzoate
Overview
Description
Methyl 2-nitrobenzoate is an organic compound with the molecular formula C8H7NO4. It is a derivative of benzoic acid where the hydrogen atom at the second position of the benzene ring is replaced by a nitro group (−NO2) and the carboxyl group (−COOH) is esterified with a methyl group (−CH3). This compound is commonly used in organic synthesis and serves as an intermediate in the production of various chemicals.
Mechanism of Action
Target of Action
Methyl 2-nitrobenzoate is primarily targeted by the bacterial enzyme 2-nitroreductase NbaA . This enzyme initiates the degradation of 2-nitrobenzoate, a compound structurally similar to this compound .
Mode of Action
The mode of action of this compound involves electrophilic aromatic substitution . The carbonyl group in this compound is an electron-withdrawing group, which deactivates the benzene ring . When the ester carbonyl group is protonated by the solvent (H2SO4), its electron-withdrawing effect is further increased .
Biochemical Pathways
It is known that the compound is involved in nitration reactions, which can lead to the formation of nitroaromatic compounds . These compounds can have various effects on biochemical pathways, often inhibiting enzymatic activity or disrupting cellular processes.
Pharmacokinetics
Its physical properties, such as its molecular weight of 18115 g/mol and density of 1.28 g/mL at 25 °C , may influence its bioavailability and pharmacokinetics.
Result of Action
The result of this compound’s action is the formation of nitroaromatic compounds through nitration reactions . These compounds can have various effects at the molecular and cellular level, potentially disrupting normal cellular processes or inhibiting enzymatic activity.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the temperature and pH of the environment can affect the rate and extent of the nitration reactions in which this compound is involved . Additionally, the presence of other substances, such as solvents or catalysts, can also influence the compound’s action, efficacy, and stability .
Biochemical Analysis
Biochemical Properties
It is known that Methyl 2-nitrobenzoate can participate in certain chemical reactions
Molecular Mechanism
It is not clear how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-nitrobenzoate can be synthesized through the nitration of methyl benzoate. The process involves the reaction of methyl benzoate with a mixture of concentrated sulfuric acid and concentrated nitric acid. The reaction is typically carried out at low temperatures (0–10°C) to control the formation of by-products. The nitration mixture is added slowly to the methyl benzoate under continuous stirring to ensure uniform distribution of the nitronium ion (NO2+), which is the active nitrating species .
Industrial Production Methods: In an industrial setting, the nitration process is scaled up using large reactors with precise temperature control and efficient mixing systems. The crude product is then purified through recrystallization from methanol to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (−NH2) using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to yield 2-nitrobenzoic acid and methanol under acidic or basic conditions
Common Reagents and Conditions:
Reduction: Iron and hydrochloric acid, catalytic hydrogenation.
Substitution: Nucleophiles such as hydroxide ions or amines.
Hydrolysis: Acidic or basic aqueous solutions
Major Products:
Reduction: 2-Aminobenzoic acid.
Substitution: Various substituted benzoates.
Hydrolysis: 2-Nitrobenzoic acid and methanol
Scientific Research Applications
Methyl 2-nitrobenzoate is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Biological Studies: It is used in studies involving enzyme inhibition and as a substrate in biochemical assays.
Material Science: It is utilized in the development of new materials with specific properties, such as polymers and coatings
Comparison with Similar Compounds
- Methyl 3-nitrobenzoate: Similar in structure but with the nitro group at the meta position.
- Methyl 4-nitrobenzoate: Similar in structure but with the nitro group at the para position.
- Ethyl 2-nitrobenzoate: Similar in structure but with an ethyl ester group instead of a methyl ester group .
Properties
IUPAC Name |
methyl 2-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c1-13-8(10)6-4-2-3-5-7(6)9(11)12/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOXPHVNMBPFOFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7060548 | |
Record name | Benzoic acid, 2-nitro-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7060548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
606-27-9 | |
Record name | Methyl 2-nitrobenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=606-27-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Methyl 2-nitrobenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000606279 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 2-nitrobenzoate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4136 | |
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Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoic acid, 2-nitro-, methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, 2-nitro-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7060548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 2-nitrobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.193 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | METHYL 2-NITROBENZOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EG4HK2H9C3 | |
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Synthesis routes and methods
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